![molecular formula C15H15ClN2O2 B4719197 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B4719197.png)
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide
Description
This compound belongs to a class of chemicals that are typically involved in various organic and medicinal chemistry reactions. Its synthesis and properties are of interest in the context of developing new pharmaceuticals and materials.
Synthesis Analysis
- The synthesis of similar compounds often involves reactions like the interaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with different reagents, as seen in the creation of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives (Arafat et al., 2022).
Molecular Structure Analysis
- The molecular structure of similar compounds can be determined by spectroscopic methods such as IR, MS, and NMR. For example, the structure of "N-Methyl-2-(4-phenoxyphenoxy)acetamide" was characterized using these techniques (He Xiang-qi, 2007).
Chemical Reactions and Properties
- Compounds like this often participate in various chemical reactions. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give different heterocyclic compounds (Agarwal & Mital, 1976).
Physical Properties Analysis
- The physical properties of these compounds can be elucidated through methods like X-ray crystallography. For example, the structure of (4-chloro-2-methylphenoxy) acetamide was determined to be monoclinic, providing insights into its physical form (Rao et al., 1987).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, can be inferred from reaction studies and molecular analyses. For instance, the reaction of N-(3-chloro-4-hydroxyphenyl)acetamide with other compounds can indicate its chemical behavior (Davis & Healy, 2010).
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-3-6-14(17-8-10)18-15(19)9-20-12-4-5-13(16)11(2)7-12/h3-8H,9H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNNVXAXXPQKST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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